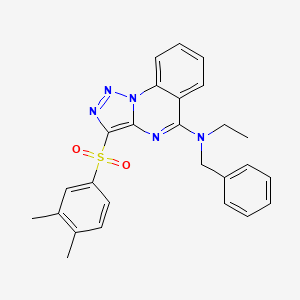

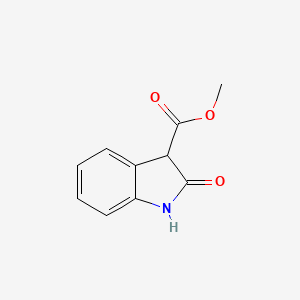

methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate

Übersicht

Beschreibung

“Methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate”. However, related compounds such as “Ethyl 2-methylindole-3-carboxylate” can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide2.

Molecular Structure Analysis

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate”. However, indole derivatives are known to participate in a variety of chemical reactions4.

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

Methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate and its derivatives have been utilized in various chemical syntheses. For instance, they have been involved in the production of tetrahydro, dihydro, and dehydro esters through reactions with N-bromosuccinimide. These compounds have shown the capability to form different types of chemical structures depending on the reaction conditions and the presence of certain substituents (Irikawa et al., 1989). Additionally, regioselective addition reactions with aromatic amines have been performed on these compounds, yielding products with specific structures (Koz’minykh et al., 2006).

Formation of Complex Heterocycles

These compounds are instrumental in forming various complex heterocycles. For example, reactions with aryl isocyanates and isothiocyanates have led to the formation of 5H-pyrimido[5,4-b]indole derivatives. These reactions highlight the versatility of methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylates in synthesizing diverse organic structures (Shestakov et al., 2009).

Synthesis of Pharmacologically Relevant Compounds

The compound has found applications in synthesizing pharmacologically relevant compounds, such as tyrosine kinase inhibitors. The formation of 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and their methyl esters, which are key in inhibiting epidermal growth factor receptor tyrosine kinase activity, involves the use of these indole derivatives (Thompson et al., 1993).

Biocatalysis and Chiral Intermediates

Methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate derivatives have been used in biocatalytic processes to produce chiral intermediates like indoxacarb. This demonstrates the compound's utility in producing enantiomerically pure substances, essential in pharmaceutical applications (Zhang et al., 2019).

Corrosion Inhibition Studies

Interestingly, derivatives of this compound have been studied for their potential as corrosion inhibitors. This application showcases the compound's versatility beyond typical pharmaceutical or organic synthesis applications (Saady et al., 2018).

Safety And Hazards

Zukünftige Richtungen

There is no specific information available on the future directions of “methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate”. However, indole derivatives are of wide interest due to their diverse biological and clinical applications5.

Eigenschaften

IUPAC Name |

methyl 2-oxo-1,3-dihydroindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)8-6-4-2-3-5-7(6)11-9(8)12/h2-5,8H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISRSSRLHUXCQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |

CAS RN |

14750-15-3 | |

| Record name | methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743893.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2743901.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2743903.png)

![2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2743907.png)